molecular formula C18H19N3O3 B8092187 tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

Cat. No.: B8092187
M. Wt: 325.4 g/mol
InChI Key: UDDFSXZUTGDTPM-UHFFFAOYSA-N
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Description

Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate: is a chemical compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the triazole and pyridine moieties[_{{{CITATION{{{_1{Synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c]1,2,4 .... The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, ensuring the purity of the final product, and implementing safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolopyridine core is valuable in the construction of pharmaceuticals and other biologically active compounds.

Biology

In biological research, this compound can be used as a tool to study various biological processes. Its derivatives may exhibit biological activities such as enzyme inhibition, receptor binding, or modulation of cellular pathways.

Medicine

The compound and its derivatives have potential medicinal applications. They can be explored for their therapeutic effects in treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the chemical industry, this compound is used in the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate

  • Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate

  • Tert-Butyl 7-(benzyloxy)-[1,2,4]triazolo[4,3-a]pyrimidine-8-carboxylate

Uniqueness

This compound is unique due to its specific structural features, such as the presence of the benzyloxy group and the triazolopyridine core. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-18(2,3)24-17(22)15-14(9-10-21-12-19-20-16(15)21)23-11-13-7-5-4-6-8-13/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDFSXZUTGDTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN2C1=NN=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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